

# Application Notes and Protocols for Ranolazine Quantification in Plasma

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Compound of Interest				
Compound Name:	Ranolazine			
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These application notes provide detailed methodologies for the quantitative analysis of **Ranolazine** in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in drug development and clinical research.

### **HPLC Method for Ranolazine Quantification**

This section outlines a reversed-phase HPLC (RP-HPLC) method for the determination of **Ranolazine** in plasma samples. This method is suitable for routine analysis and clinical studies where high sensitivity is not the primary requirement.

#### **Experimental Protocol**

A simple high-performance liquid chromatographic method has been developed for the determination of **ranolazine** in human plasma.[1] The quantitation is accomplished using an internal standard, and no interferences from endogenous plasma compounds have been observed.[1]

- a. Sample Preparation (Liquid-Liquid Extraction)
- Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
- In a centrifuge tube, pipette 1.0 mL of the plasma sample.



- · Add the internal standard solution.
- Add 3.0 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
- Vortex the mixture for 10 minutes to facilitate the extraction of Ranolazine.
- Centrifuge the sample at 2000 g for 5 minutes to separate the organic and aqueous layers.

  [2]
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
- Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 μL).
- Vortex the reconstituted sample for 1 minute.
- Inject a 10 μL aliquot of the solution into the HPLC system for analysis.[2]
- b. Chromatographic Conditions
- HPLC System: An Agilent 1200 series HPLC system or equivalent.[3]
- Column: A C18 column (e.g., Supelcosil C18, 250×4.6 mm, 5 μm) is commonly used.
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 7.0) and an organic solvent like methanol or acetonitrile.[4] A typical ratio is 35:65 (v/v) buffer to methanol.
- Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[1]
- Detection: UV detection at a wavelength of 220 nm or 273 nm.[5]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[4]

#### **Quantitative Data Summary**

The following table summarizes the performance characteristics of a typical HPLC method for **Ranolazine** quantification in plasma.



Parameter	Result
Linearity Range	200 - 5000 ng/mL[1]
Accuracy	98.37 - 106.22%[1]
Intraday Precision (RSD)	< 6%[1]
Interday Precision (RSD)	< 6%[1]
Limit of Detection (LOD)	0.39 ppm[6]
Limit of Quantification (LOQ)	1.19 ppm[6]

# **Experimental Workflow: HPLC Method**



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Caption: Workflow for Ranolazine quantification in plasma by HPLC.

# LC-MS/MS Method for Ranolazine Quantification

For higher sensitivity and specificity, particularly for pharmacokinetic studies, an LC-MS/MS method is preferred. This section details a robust and sensitive method for the quantification of **Ranolazine** in human plasma.

#### **Experimental Protocol**

A highly sensitive liquid chromatographic–tandem mass spectrometric method (LC–MS–MS) has been developed to quantitate **ranolazine** in human plasma.[2] The method is flexible and requires a small plasma volume, making it suitable for pharmacokinetic studies.[2]

a. Sample Preparation



Two common extraction techniques are employed:

- Liquid-Liquid Extraction (LLE):
  - Use 50 μL of plasma sample.[2]
  - Add an internal standard (e.g., Tramadol or Propafenone).[2][7]
  - Extract with 2 mL of diethyl ether–dichloromethane (60:40 v/v) by shaking for 10 minutes.
     [2]
  - Centrifuge at 2000 g for 5 minutes.[2]
  - Transfer the organic phase and evaporate to dryness at 40°C under nitrogen.
  - Reconstitute the residue in 180 μL of methanol.[2]
  - Inject a 10 μL aliquot into the LC-MS/MS system.[2]
- Solid-Phase Extraction (SPE):
  - Condition a suitable SPE cartridge.
  - Load the plasma sample (to which an internal standard has been added).
  - Wash the cartridge to remove interferences.
  - Elute **Ranolazine** and the internal standard with an appropriate solvent.
  - Evaporate the eluate and reconstitute in the mobile phase.[8]
- Protein Precipitation:
  - To a plasma sample, add methanol for protein precipitation.[5][9] This offers a simpler and faster sample preparation.[5][9]
- b. LC-MS/MS Conditions
- LC System: An Agilent 1200 series HPLC or a U-HPLC system.[3][7]



- Column: A C18 column such as a Zorbax XDB C18 (4.6 x 150 mm, 5  $\mu$ m) or a BEH C18 (50 mm × 2.1 mm, 1.7  $\mu$ m) for U-HPLC.[7]
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like ammonium acetate or formic acid.[2][7][9] A common mobile phase is methanol and 10mM ammonium acetate (60:40 v/v, pH 4.0).[2][10]
- Flow Rate: Typically 1.0 mL/min for HPLC and can be lower for U-HPLC.[2][9]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
- Ionization Mode: Positive ion electrospray ionization is used.[7][9]
- Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.[2] The mass transitions monitored are m/z 428.20 → 279.50 for **Ranolazine** and a specific transition for the chosen internal standard (e.g., m/z 448.30 → 285.20).[3][5][9]

## **Quantitative Data Summary**

The following table summarizes the performance characteristics of various LC-MS/MS methods for **Ranolazine** quantification in plasma.

Parameter	Method 1	Method 2	Method 3
Linearity Range (ng/mL)	10 - 5000[2][10]	5 - 2000[5][9]	1 - 3000[7]
LLOQ (ng/mL)	10[2][10]	5[5][9]	1[7]
Intraday Precision (%RSD)	< 3.1[2][10]	0.14 - 4.56[5][9]	< 8.9[7]
Interday Precision (%RSD)	< 2.8[2][10]	0.14 - 4.56[5][9]	< 8.9[7]
Accuracy (%)	96.7 - 101.6[2][10]	94.53 - 117.86[5][9]	93.0 - 108.9[7]
Mean Recovery (%)	-	82.36 - 94.25[5][9]	-



### **Experimental Workflow: LC-MS/MS Method**



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